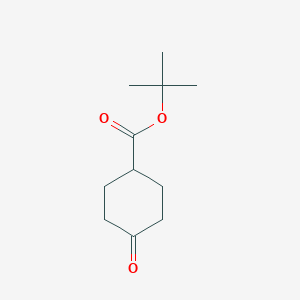

Tert-butyl 4-oxocyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNBSBAWGATECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565782 | |

| Record name | tert-Butyl 4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38446-95-6 | |

| Record name | 1,1-Dimethylethyl 4-oxocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38446-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-oxocyclohexanecarboxylate from 4-oxocyclohexanecarboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This document details multiple synthetic methodologies, presenting experimental protocols and quantitative data to facilitate informed decisions in a research and development setting.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The presence of the ketone and the tert-butyl ester functionalities allows for diverse chemical modifications. The tert-butyl group serves as a sterically bulky protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This guide explores and compares several common and effective methods for its synthesis from 4-oxocyclohexanecarboxylic acid.

Comparative Overview of Synthetic Methodologies

Several synthetic routes are available for the esterification of 4-oxocyclohexanecarboxylic acid to its tert-butyl ester. The choice of method often depends on factors such as scale, availability of reagents, desired purity, and the sensitivity of other functional groups in the starting material. The following table summarizes the key quantitative data for the most prevalent methods.

| Method | Key Reagents | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |

| Phosphoryl Chloride | POCl₃, Pyridine, tert-Butanol | 58 | 4 | Readily available reagents. | Use of corrosive and toxic POCl₃ and pyridine. |

| Steglich Esterification | DCC, DMAP, tert-Butanol | 65-85 (typical) | 3-12 | Mild reaction conditions, suitable for acid-sensitive substrates. | Formation of dicyclohexylurea (DCU) byproduct can complicate purification. |

| Di-tert-butyl Dicarbonate | (Boc)₂O, DMAP | High (typical) | 12-24 | Volatile byproducts (CO₂, tert-butanol), simplifying purification. | Can be slower than other methods. |

| tert-Butyl Trichloroacetimidate | CCl₃C(NH)O-tBu, BF₃·OEt₂ | 80-90 (typical) | 1-4 | Mild conditions, high yields. | Reagent can be expensive and moisture-sensitive. |

| Acid-Catalyzed Reaction with Isobutene | Isobutene, H₂SO₄ (catalytic) | High (typical) | 1-2 | Economical for large-scale synthesis. | Requires handling of gaseous isobutene and a strong acid. |

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are provided below.

Method 1: Phosphoryl Chloride

This method relies on the activation of the carboxylic acid with phosphoryl chloride.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound using phosphoryl chloride.

Procedure:

-

To an ice-cold solution of 4-oxocyclohexanecarboxylic acid (5.0 g, 35 mmol) in pyridine (19 mL) and tert-butanol (27 mL), add phosphoryl chloride (4.7 mL, 50.6 mmol) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

-

Upon completion, carefully pour the reaction mixture into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound (yield: 4.0 g, 58%).

Method 2: Steglich Esterification

This method is known for its mild reaction conditions, making it suitable for substrates with acid-labile functional groups.

Experimental Workflow:

Caption: Workflow for the Steglich esterification of 4-oxocyclohexanecarboxylic acid.

Procedure:

-

Dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane.

-

Add tert-butanol (1.5-3.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 3-12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired ester.[1]

Method 3: Di-tert-butyl Dicarbonate

This method offers the advantage of having volatile byproducts, which simplifies the purification process.

Experimental Workflow:

Caption: Synthesis of this compound using di-tert-butyl dicarbonate.

Procedure:

-

To a solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq).

-

Add a catalytic amount of DMAP (0.1 eq).

-

Stir the mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to obtain the pure tert-butyl ester.

Conclusion

The synthesis of this compound from 4-oxocyclohexanecarboxylic acid can be achieved through various effective methods. The phosphoryl chloride method is straightforward but involves harsh reagents. The Steglich esterification offers mild conditions ideal for sensitive substrates, though byproduct removal can be a challenge. The use of di-tert-butyl dicarbonate provides a clean reaction with easy workup. For large-scale production, the acid-catalyzed reaction with isobutene is the most economical choice. The selection of the optimal synthetic route will be guided by the specific requirements of the research or development project, including scale, cost, and purity needs. This guide provides the necessary technical details to aid in this decision-making process.

References

Spectroscopic Profile of Tert-butyl 4-oxocyclohexanecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-oxocyclohexanecarboxylate, a key building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in a laboratory setting.

Spectroscopic Data Summary

The structural integrity and purity of this compound (C₁₁H₁₈O₃, Molar Mass: 198.26 g/mol ) can be reliably confirmed through a combination of spectroscopic techniques. The key data are summarized in the tables below.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Integration | Assignment |

| 2.66 | tt, J = 9.6, 3.9 | 1H | CH at C1 |

| 2.48 | dt, J = 14.8, 5.4 | 2H | Axial CH₂ at C2/C6 |

| 2.36 | m | 2H | Equatorial CH₂ at C2/C6 |

| 2.18 | ddd, J = 14.1, 8.7, 4.4 | 2H | Axial CH₂ at C3/C5 |

| 2.01 | dtd, J = 14.4, 9.5, 4.8 | 2H | Equatorial CH₂ at C3/C5 |

| 1.48 | s | 9H | C(CH₃)₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The following are predicted chemical shifts based on the analysis of structurally related compounds.

| Chemical Shift (δ) ppm | Assignment |

| ~210 | C=O (Ketone) |

| ~174 | C=O (Ester) |

| ~80 | C(CH₃)₃ |

| ~45 | C1 |

| ~40 | C2/C6 |

| ~30 | C3/C5 |

| ~28 | C(CH₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1730 | Strong, Sharp | C=O stretch (ester) |

| ~1715 | Strong, Sharp | C=O stretch (ketone) |

| ~1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Proposed Fragment |

| 199.1 | [M+H]⁺ |

| 143 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following sections outline the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition: A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) is typically required. The spectral width is set to approximately 220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For liquid samples, a drop of the neat liquid is placed between two salt plates.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the pure solvent is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS). For this type of compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI in positive ion mode is likely to produce the protonated molecule [M+H]⁺.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer. The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of an organic compound like this compound is depicted below.

Caption: General workflow for spectroscopic analysis.

References

Technical Guide: Physical Properties and Synthesis of Tert-butyl 4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties and a common synthetic route for Tert-butyl 4-oxocyclohexanecarboxylate. This information is critical for its application in research and development, particularly in the synthesis of novel pharmaceutical compounds.

Core Physical Properties

| Physical Property | Value | Notes |

| Melting Point | Not available | The compound is a solid at room temperature. |

| Boiling Point | 271.5 ± 33.0 °C | Predicted value.[1][2] |

| Appearance | White to off-white solid | [1] |

Experimental Protocols

Synthesis of this compound

A general and effective procedure for the synthesis of this compound involves the esterification of 4-oxocyclohexanecarboxylic acid with tert-butanol.[1][3]

Materials:

-

4-Oxocyclohexanecarboxylic acid

-

Pyridine

-

tert-Butanol

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice water

Procedure:

-

In a suitable reaction vessel, dissolve 4-oxocyclohexanecarboxylic acid in a mixture of pyridine and tert-butanol.

-

Cool the solution in an ice bath.

-

Add phosphorus oxychloride dropwise to the cooled solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the mixture continuously for approximately 4 hours.

-

Upon completion of the reaction, carefully pour the crude mixture into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.

Determination of Physical Properties

The following are general methodologies for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination: The melting point of a solid organic compound can be determined by packing a small amount of the substance into a capillary tube and heating it in a calibrated melting point apparatus. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination: The boiling point of a liquid can be determined using a distillation apparatus or a micro-method such as the Siwoloboff method. This involves heating a small sample of the liquid in a test tube containing an inverted capillary tube. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.

Visualized Workflows and Relationships

To further elucidate the practical applications and synthesis of this compound, the following diagrams are provided.

Caption: Synthesis workflow for this compound.

Caption: Role as a chemical intermediate in various R&D fields.

References

A Technical Guide to the Stability and Storage of Tert-butyl 4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 4-oxocyclohexanecarboxylate. The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound for synthetic and research applications. This guide covers recommended storage, potential degradation pathways, and generalized protocols for stability assessment.

Core Concepts in Chemical Stability

The chemical stability of a compound like this compound is its ability to resist chemical change or decomposition over time under specified conditions. Factors influencing stability include temperature, light, humidity, pH, and the presence of oxidizing agents. Understanding these factors is critical for maintaining the compound's purity and for the development of stable formulations and synthetic procedures.

Forced degradation studies, also known as stress testing, are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[1][2] These studies involve subjecting the compound to conditions more severe than standard storage to accelerate decomposition.[2][3]

Recommended Storage and Handling

To maintain the integrity of this compound, proper storage and handling are paramount. The following table summarizes the recommended conditions based on available safety data and supplier information.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (+15°C to +25°C) | Prevents potential thermal degradation. |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | Minimizes the risk of oxidation. |

| Container | Tightly Closed | Prevents contamination and exposure to moisture. |

| Moisture | Store in a Dry Place | Avoids potential hydrolysis of the ester. |

| Light | Protect from Light | While specific photostability data is limited, it is good practice to protect from light to prevent photochemical degradation. |

Potential Degradation Pathways

This compound possesses two primary functional groups susceptible to degradation: a tert-butyl ester and a cyclohexanone ring.

Hydrolysis of the Tert-butyl Ester

The tert-butyl ester group is known to be labile under strongly acidic conditions.[4] The acid-catalyzed hydrolysis proceeds via a stable tertiary carbocation intermediate, yielding 4-oxocyclohexanecarboxylic acid and isobutylene. This is a common deprotection strategy in organic synthesis and represents a primary degradation pathway under acidic pH.[5]

Degradation of the Cyclohexanone Ring

The cyclohexanone ring can be susceptible to oxidation. Oxidative degradation can lead to ring-opening, forming various dicarboxylic acid derivatives.[6][7] Additionally, ketones with alpha-hydrogens can undergo keto-enol tautomerization, which can be catalyzed by acids or bases.[8] While generally stable, the enol form can be more susceptible to certain reactions.

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound.

Caption: A logical workflow for assessing the stability of a chemical compound.

Quantitative Data from Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Potential Degradation Products | Analytical Technique |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | 4-Oxocyclohexanecarboxylic acid, Isobutylene | HPLC, LC-MS |

| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24h | Expected to be relatively stable; potential for enolate formation | HPLC, LC-MS |

| Oxidative Stress | 3% H₂O₂ at room temperature for 24h | Ring-opened dicarboxylic acids (e.g., adipic acid derivatives) | HPLC, LC-MS, GC-MS |

| Thermal Stress | 80°C for 48h (solid state) | Minimal degradation expected based on structure | HPLC, DSC, TGA |

| Photostability | ICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²) | Potential for radical-mediated degradation | HPLC, UV-Vis Spectroscopy |

Experimental Protocols

The following are generalized protocols that can be adapted for the stability testing of this compound.

Protocol for pH Stability Assessment

Objective: To evaluate the stability of the compound across a range of pH values.

Materials:

-

This compound

-

Buffer solutions (pH 1, pH 7.4, pH 9)[10]

-

Acetonitrile or other suitable organic solvent

-

HPLC or UPLC-MS/MS system[10]

-

Incubator or water bath at a controlled temperature (e.g., 37°C)[11]

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

In separate vials, dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 1-10 µM).

-

Take an initial sample (t=0) from each vial for immediate analysis.

-

Incubate the remaining solutions at a controlled temperature.

-

Withdraw aliquots at specified time points (e.g., 1, 4, 8, 24 hours).

-

Quench the reaction if necessary (e.g., by neutralizing the pH or diluting with a cold mobile phase).

-

Analyze all samples by a validated stability-indicating HPLC or LC-MS method.

-

Calculate the percentage of the compound remaining at each time point relative to t=0.

Protocol for Photostability Assessment (as per ICH Q1B)

Objective: To determine if the compound is sensitive to light exposure.

Materials:

-

This compound (solid or in solution)

-

Photostability chamber with a calibrated light source (e.g., Xenon lamp or metal halide lamp)[12][13]

-

Chemically inert, transparent containers (e.g., quartz)

-

Dark control samples wrapped in aluminum foil

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Place the test samples in the photostability chamber. Samples should be spread in a thin layer to maximize exposure.[14]

-

Place dark control samples alongside the test samples.

-

Expose the samples to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[14]

-

At the end of the exposure period, retrieve the test and control samples.

-

Analyze the samples using a validated analytical method to determine the extent of degradation and identify any photoproducts.

-

Compare the results of the exposed samples to the dark control to differentiate between light-induced and thermal degradation.

The following diagram illustrates the potential degradation pathways for this compound.

Caption: Potential degradation pathways for the title compound.

Conclusion

This compound is a stable compound under recommended storage conditions: room temperature, in a dry, inert atmosphere, and protected from light. The primary degradation pathways are likely to be acid-catalyzed hydrolysis of the tert-butyl ester and, to a lesser extent, oxidation of the cyclohexanone ring. For critical applications in research and drug development, it is advisable to perform forced degradation studies to understand its stability profile in specific formulations or reaction conditions. The protocols and information provided in this guide offer a framework for such assessments, ensuring the reliable use of this compound.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ketone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. waters.com [waters.com]

- 11. enamine.net [enamine.net]

- 12. biobostonconsulting.com [biobostonconsulting.com]

- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. database.ich.org [database.ich.org]

The Versatile Keystone: A Technical Guide to Tert-butyl 4-oxocyclohexanecarboxylate in Organic Synthesis

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex and novel therapeutic agents. Among these, tert-butyl 4-oxocyclohexanecarboxylate has emerged as a pivotal intermediate, offering a unique combination of functionality and stereochemical potential. This technical guide provides an in-depth exploration of its properties, synthesis, and critical applications as a versatile scaffold in the landscape of modern organic chemistry and pharmaceutical research.

Physicochemical and Spectroscopic Profile

This compound is a white to off-white solid at room temperature.[1] Its structural features, a ketone and a bulky tert-butyl ester on a cyclohexane ring, dictate its reactivity and physical properties. The tert-butyl group serves as a sterically demanding protecting group for the carboxylic acid, which can be removed under acidic conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 38446-95-6 | [2] |

| Molecular Formula | C₁₁H₁₈O₃ | [3] |

| Molecular Weight | 198.26 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 271.5 ± 33.0 °C (Predicted) | [1] |

| Density | 1.042 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.66 (tt, J = 9.6, 3.9 Hz, 1H), 2.48 (dt, J = 14.8, 5.4 Hz, 2H), 2.36 (m, 2H), 2.18 (ddd, J = 14.1, 8.7, 4.4 Hz, 2H), 2.01 (dtd, J = 14.4, 9.5, 4.8 Hz, 2H), 1.48 (s, 9H) | [1] |

| ¹³C NMR | Not explicitly found in search results. Characteristic peaks would include a ketone carbonyl (~208-212 ppm), an ester carbonyl (~170-175 ppm), a quaternary carbon of the tert-butyl group (~80-82 ppm), and several aliphatic carbons in the cyclohexane ring. | |

| IR Spectroscopy | Not explicitly found in search results. Key characteristic absorption bands would be a strong C=O stretch for the ketone (~1715 cm⁻¹) and a strong C=O stretch for the ester (~1730 cm⁻¹). |

Synthesis of the Building Block

The preparation of this compound is commonly achieved through the esterification of 4-oxocyclohexanecarboxylic acid.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound[1]

To a solution of 4-cyclohexanonecarboxylic acid (5.0 g, 35 mmol) in pyridine (19 mL) and tert-butanol (27 mL) at 0°C, phosphorus oxychloride (POCl₃, 4.7 mL, 50.6 mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. Upon completion, the mixture is carefully poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield this compound (4.0 g, 58% yield), which can often be used in subsequent steps without further purification.

Applications in the Synthesis of Pharmaceutical Intermediates

The ketone functionality of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable precursor for complex molecular scaffolds.

Reductive Amination: Access to Substituted Cyclohexylamines

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. This reaction is crucial in drug discovery for introducing nitrogen-containing functional groups. This compound can be stereoselectively converted to valuable intermediates, such as trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, a key building block for Janus Kinase (JAK) inhibitors.[4][5]

Caption: Stereoselective reductive amination pathway.

A chiral ligand, such as tert-butylsulfinamide, is reacted with this compound in the presence of a Lewis acid catalyst (e.g., tetraethyl titanate or tetraisopropyl titanate) in an organic solvent like dichloromethane or toluene.[4] This condensation forms an intermediate which is then reduced in situ. A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added to the reaction mixture.[4] The reaction is stirred until completion, followed by an aqueous workup to quench the reaction. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. This method can achieve high stereoselectivity, yielding predominantly the trans isomer.[4]

Olefination Reactions: Introducing Carbon-Carbon Double Bonds

The ketone group is also a prime site for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to introduce exocyclic double bonds. These reactions are fundamental in extending carbon chains and synthesizing complex alkenes.

The Wittig reaction utilizes a phosphorus ylide to convert a ketone into an alkene.[6] This reaction is known for its reliability in forming a C=C bond at a specific position.[7]

Caption: General workflow of the Wittig reaction.

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[8] It often provides excellent stereoselectivity, favoring the formation of (E)-alkenes, and the water-soluble phosphate byproduct is easily removed during workup.[8][9]

Caption: The Horner-Wadsworth-Emmons reaction pathway.

To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of a phosphonate ester (e.g., triethyl phosphonoacetate) in anhydrous THF is added slowly. The mixture is stirred until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion. The solution is cooled to 0°C, and a solution of this compound in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Conclusion

This compound stands out as a highly valuable and versatile building block in the arsenal of the modern synthetic chemist. Its readily available nature, coupled with the dual reactivity of its ketone and protected carboxylic acid functionalities, provides a gateway to a wide array of complex molecular architectures. The ability to control the stereochemistry at the C4 position through reactions like reductive amination further enhances its utility in the synthesis of chiral drugs and pharmaceutical intermediates. As the demand for novel and intricate therapeutic agents continues to grow, the strategic application of such well-defined building blocks will undoubtedly remain a cornerstone of successful drug discovery and development programs.

References

- 1. This compound | 38446-95-6 [chemicalbook.com]

- 2. tert-Butyl 4-oxocyclohexane-1-carboxylate | C11H18O3 | CID 14940589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Stereoselective Reduction of Tert-butyl 4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of cyclic ketones is a critical transformation in organic synthesis, particularly in the development of pharmaceutical agents where the three-dimensional arrangement of atoms dictates biological activity. Tert-butyl 4-oxocyclohexanecarboxylate is a valuable building block, and the controlled reduction of its ketone moiety to the corresponding cis- or trans-4-hydroxycyclohexanecarboxylate is of significant interest. The stereochemical outcome of this reduction is primarily governed by the steric hindrance of the reducing agent and the conformational preference of the cyclohexyl ring. The bulky tert-butoxycarbonyl group, much like a tert-butyl group, acts as a conformational lock, predominantly occupying the equatorial position. This conformational rigidity allows for predictable stereochemical control during the reduction.

This document provides detailed protocols for the stereoselective reduction of this compound to either the trans or cis isomer by selecting the appropriate reducing agent. The methodologies are based on well-established principles of steric approach control, where small hydride reagents favor axial attack to yield the equatorial (trans) alcohol, while bulky hydride reagents favor equatorial attack to produce the axial (cis) alcohol.

Data Presentation

The following table summarizes the expected stereochemical outcomes for the reduction of this compound based on analogous reductions of 4-tert-butylcyclohexanone. The choice of reducing agent dictates the facial selectivity of the hydride attack on the carbonyl group.

| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Control Type |

| Sodium Borohydride (NaBH₄) | trans | ~15:85 | Thermodynamic |

| L-Selectride® | cis | >95:5 | Kinetic |

| Catalytic Hydrogenation (Ru-based) | cis | >95:5 | Kinetic |

Experimental Workflow

Caption: General workflow for the stereoselective reduction.

Experimental Protocols

Protocol 1: Synthesis of trans-Tert-butyl 4-hydroxycyclohexanecarboxylate using Sodium Borohydride

This protocol favors the formation of the thermodynamically more stable trans isomer through axial attack by a small hydride reagent.[1][2][3]

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

3 M Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (0.2-0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 3 M HCl until gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the trans- and cis-isomers. The trans-isomer is typically the major product.

Protocol 2: Synthesis of cis-Tert-butyl 4-hydroxycyclohexanecarboxylate using L-Selectride®

This protocol utilizes a sterically hindered hydride reagent to favor equatorial attack, leading to the formation of the kinetically favored cis isomer.[1][2][4]

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

L-Selectride® (1.0 M solution in THF)

-

Ethanol (EtOH)

-

6 M Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe and needle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe to the stirred solution.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of ethanol, followed by saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

For oxidative workup to remove boron byproducts, carefully add 6 M NaOH followed by the dropwise addition of 30% H₂O₂ at 0 °C.[4] Stir for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the cis- and trans-isomers. The cis-isomer is expected to be the major product.

Protocol 3: Synthesis of cis-Tert-butyl 4-hydroxycyclohexanecarboxylate via Catalytic Hydrogenation

This method provides a high degree of stereoselectivity for the cis-isomer using a ruthenium-based catalyst.[5]

Materials:

-

This compound

-

Ruthenium catalyst (e.g., RuCl₂(PPh₃)₃ or a specified ruthenium-aminophosphine complex)

-

Potassium tert-butoxide (KOtBu)

-

2-Propanol (anhydrous)

-

Hydrogen gas (H₂)

-

Parr pressure reactor or similar hydrogenation apparatus

-

Filtration apparatus

Procedure:

-

To a Parr pressure reactor, add this compound (1.0 eq), the ruthenium catalyst (e.g., 0.01 mol%), and potassium tert-butoxide (0.1 eq) in anhydrous 2-propanol.

-

Seal the reactor and de-gas the system by purging with argon followed by hydrogen.

-

Pressurize the reactor with hydrogen gas (e.g., 10 atm) and stir the mixture at the desired temperature (e.g., room temperature to 50 °C).

-

Monitor the reaction progress by analyzing aliquots via GC or TLC.

-

Upon completion, carefully vent the reactor and purge with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography if necessary. This method typically yields a high selectivity for the cis-isomer.[5]

Signaling Pathway Diagram

The following diagram illustrates the mechanistic basis for the observed stereoselectivity.

Caption: Stereochemical pathways in the reduction of the ketone.

References

- 1. odinity.com [odinity.com]

- 2. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]

- 3. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]

- 4. benchchem.com [benchchem.com]

- 5. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]

Application Notes and Protocols: The Versatile Role of Tert-butyl 4-oxocyclohexanecarboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 4-oxocyclohexanecarboxylate as a pivotal building block in medicinal chemistry. The focus is on its application in the synthesis of Janus Kinase (JAK) inhibitors, a critical class of therapeutics for various inflammatory diseases. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate its use in drug discovery and development.

Introduction

This compound is a valuable bifunctional molecule in organic synthesis. The ketone functionality allows for the introduction of nitrogen-containing substituents through reactions like reductive amination, while the tert-butyl ester serves as a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions for further derivatization. This combination of features makes it an ideal starting material for creating diverse molecular scaffolds with desirable pharmacological properties. The cyclohexane core provides a rigid, three-dimensional framework that can be strategically decorated to optimize ligand-target interactions.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A significant application of this compound is in the synthesis of Janus Kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors involved in immunity and inflammation. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, making JAK inhibitors a key therapeutic target.

The cyclohexane scaffold derived from this compound can be elaborated to present key pharmacophoric elements that interact with the ATP-binding site of JAKs, leading to potent and selective inhibition. A prime example is its use in the synthesis of intermediates for clinical candidates like PF-06263276, a pan-JAK inhibitor.

Synthetic Pathway to a Key JAK Inhibitor Intermediate

The following multi-step synthesis outlines the conversion of this compound to tert-butyl (cis-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)carbamate, a crucial intermediate in the synthesis of various JAK inhibitors.

Application Notes and Protocols for the Reduction of Tert-butyl 4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the reduction of tert-butyl 4-oxocyclohexanecarboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. The protocols focus on common and effective reduction methods, yielding the corresponding cis- and trans-tert-butyl 4-hydroxycyclohexanecarboxylate. The stereochemical outcome of these reductions is crucial for the biological activity of the final products.

Introduction

The reduction of the ketone functionality in this compound affords a mixture of cis- and trans-4-hydroxycyclohexanecarboxylate isomers. The ratio of these diastereomers is highly dependent on the choice of reducing agent and reaction conditions. Steric hindrance plays a significant role in determining the facial selectivity of the hydride attack on the carbonyl group. Generally, smaller, less hindered reducing agents favor axial attack, leading to the equatorial alcohol (trans isomer), while bulkier reducing agents favor equatorial attack, resulting in the axial alcohol (cis isomer).

Stereoselective Reduction Pathways

The reduction of this compound can be directed to favor either the cis or trans isomer by selecting the appropriate reducing agent.

Caption: Stereoselective reduction of this compound.

Experimental Protocols

The following protocols are adapted from well-established procedures for the structurally similar 4-tert-butylcyclohexanone and are expected to provide good to excellent yields for the target compound.

Protocol 1: Predominantly trans-Isomer Synthesis via Sodium Borohydride Reduction

This protocol utilizes the less sterically hindered sodium borohydride, which preferentially attacks the carbonyl from the axial face, leading to the thermodynamically more stable equatorial alcohol (trans-isomer) as the major product.

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas evolution will occur.

-

Extraction: Add deionized water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the cis and trans isomers.

Protocol 2: Predominantly cis-Isomer Synthesis via L-Selectride® Reduction

This protocol employs a bulky reducing agent, L-Selectride®, which due to steric hindrance, preferentially attacks the carbonyl from the equatorial face, yielding the axial alcohol (cis-isomer) as the major product.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

L-Selectride® (1.0 M solution in THF)

-

Deionized water

-

3 M Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (15 mL per gram of ketone). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.

-

Quenching: After the reaction is complete, slowly add deionized water to quench the excess L-Selectride®. Allow the mixture to warm to room temperature.

-

Oxidative Work-up: Carefully add 3 M NaOH followed by the slow, dropwise addition of 30% H₂O₂ (ensure the temperature is kept below 30 °C with an ice bath). Stir for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the product by column chromatography on silica gel to isolate the major cis-isomer.

Experimental Workflow Diagram

Caption: General experimental workflow for the reduction of this compound.

Data Presentation

The following table summarizes typical diastereomeric ratios and yields obtained for the reduction of the analogous 4-tert-butylcyclohexanone, which are expected to be comparable for this compound.

| Reducing Agent | Solvent | Temperature (°C) | Major Isomer | cis : trans Ratio (approx.) | Yield (%) |

| Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | trans | 15 : 85 | >90 |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 0 to RT | trans | 10 : 90 | >95[1] |

| L-Selectride® | THF | -78 | cis | 98 : 2 | >95 |

| Catalytic Hydrogenation (Ru catalyst) | Isopropanol | 80 | cis | 96 : 4 | >98[2] |

| Catalytic Hydrogenation (Rh on C) | Varied | Varied | cis | High cis | High |

| Iridium Catalyst | Isopropanol | Reflux | cis | 96 : 4 | 93-99[3] |

Note: The exact ratios and yields can vary depending on the precise reaction conditions and the purity of the reagents. It is recommended to perform a small-scale trial to optimize the conditions for this compound. The tert-butoxycarbonyl group is an ester and is generally stable to NaBH₄ and catalytic hydrogenation conditions. However, it can be reduced by stronger reducing agents like LiAlH₄ if the reaction is not carefully controlled.

References

Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the pilot plant scale synthesis of tert-butyl 4-oxocyclohexanecarboxylate, a valuable intermediate in pharmaceutical development. The focus is on a scalable and reproducible method, with considerations for safety and process optimization.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its cyclohexanone core and protected carboxylic acid moiety allow for diverse chemical modifications, making it a versatile intermediate in drug discovery and development. The demand for this compound often necessitates its production on a pilot plant scale, requiring robust and well-characterized synthetic routes. This document outlines a proven method for its large-scale synthesis, along with a discussion of alternative approaches.

Synthetic Routes and Considerations

Several synthetic strategies can be employed for the preparation of this compound. The choice of route for a pilot plant setting depends on factors such as starting material cost and availability, reaction yield and purity, process safety, and environmental impact.

Route 1: Esterification using Phosphorus Oxychloride (POCl₃)

This method involves the direct esterification of 4-oxocyclohexanecarboxylic acid with tert-butanol using phosphorus oxychloride in the presence of a base like pyridine. It is a relatively straightforward procedure that provides the desired product in good yield. However, the use of phosphorus oxychloride requires careful handling due to its corrosive and reactive nature.

Route 2: Acid-Catalyzed Esterification with Isobutene

A common industrial method for the synthesis of tert-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutene. This can be performed using soluble acid catalysts or solid acid catalysts, such as acidic ion-exchange resins.[1][2] While potentially cost-effective and atom-economical, this method often requires specialized high-pressure equipment to handle the gaseous isobutene, which may be a consideration for pilot plant setup.

Route 3: Esterification using Di-tert-butyl Dicarbonate (Boc₂O)

Di-tert-butyl dicarbonate is a milder reagent that can be used for the tert-butylation of carboxylic acids. This reaction is typically mediated by a base such as 4-(dimethylamino)pyridine (DMAP). While this method avoids the use of harsh reagents like POCl₃, the cost of Boc₂O can be a significant factor for large-scale synthesis.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes.

| Parameter | Route 1: POCl₃ Method | Route 2: Isobutene Method | Route 3: Boc₂O Method |

| Starting Materials | 4-Oxocyclohexanecarboxylic acid, tert-butanol, POCl₃, Pyridine | 4-Oxocyclohexanecarboxylic acid, Isobutene, Acid catalyst | 4-Oxocyclohexanecarboxylic acid, Di-tert-butyl dicarbonate, DMAP |

| Typical Yield | ~58% | High (process dependent) | Good to excellent |

| Reaction Conditions | 0°C to room temperature | Elevated pressure and/or temperature | Room temperature |

| Key Reagent Cost | Moderate | Low | High |

| Safety Concerns | Corrosive and reactive POCl₃, exothermic reaction | Handling of flammable and pressurized isobutene | Generally safer |

| Scalability | Good, with appropriate safety measures | Excellent for dedicated industrial setups | Moderate, limited by reagent cost |

Experimental Protocol: Large-Scale Synthesis via POCl₃ Method

This protocol details the synthesis of this compound from 4-oxocyclohexanecarboxylic acid and tert-butanol.

Materials and Equipment:

-

Jacketed glass reactor (appropriate volume for the desired scale) with overhead stirrer, temperature probe, and addition funnel

-

Cooling/heating circulator

-

Quench vessel

-

Extraction vessel

-

Rotary evaporator

-

4-Oxocyclohexanecarboxylic acid

-

tert-Butanol

-

Pyridine

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup:

-

Charge the jacketed reactor with 4-oxocyclohexanecarboxylic acid (1.0 eq).

-

Add pyridine (approx. 3.8 mL per 5 g of starting material) and tert-butanol (approx. 5.4 mL per 5 g of starting material) to the reactor.

-

Begin stirring the mixture and cool the reactor jacket to 0-5°C using the circulator.

-

-

Addition of POCl₃:

-

Slowly add phosphorus oxychloride (POCl₃, approx. 1.45 eq) to the cold, stirring reaction mixture via the addition funnel over a period of 1-2 hours.

-

Maintain the internal temperature below 10°C during the addition. The reaction is exothermic.

-

-

Reaction:

-

After the addition is complete, slowly allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

-

-

Workup:

-

In a separate quench vessel, prepare a mixture of ice and water.

-

Carefully and slowly pour the reaction mixture into the ice water with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Transfer the quenched mixture to an extraction vessel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Product Characterization:

-

The resulting this compound can be used in the next step without further purification or can be purified by vacuum distillation or column chromatography if required.

-

Characterize the product by ¹H NMR and LC-MS to confirm its identity and purity.

-

Visualization of the Experimental Workflow

Caption: Synthesis workflow diagram.

Safety Considerations

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction mixture is highly exothermic and should be done slowly and with adequate cooling.

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood.

-

Exothermic Reaction: The reaction of POCl₃ with the alcohol and pyridine is exothermic. Proper temperature control is crucial to prevent a runaway reaction.

By following these detailed protocols and safety precautions, the large-scale synthesis of this compound can be achieved efficiently and safely in a pilot plant setting.

References

Application Notes and Protocols for the Deprotection of tert-Butyl Ester in 4-Oxocyclohexanecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the deprotection of the tert-butyl ester in 4-oxocyclohexanecarboxylate derivatives to yield 4-oxocyclohexanecarboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The choice of deprotection method is crucial to ensure high yield and purity while considering the stability of the ketone functionality.

Introduction

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under various conditions and its facile cleavage under acidic conditions. In the context of 4-oxocyclohexanecarboxylate derivatives, the presence of the ketone group requires careful consideration of the deprotection method to avoid potential side reactions. This document outlines three common methods for the deprotection of tert-butyl 4-oxocyclohexanecarboxylate: Trifluoroacetic Acid (TFA) mediated cleavage, a milder approach using aqueous phosphoric acid, and a Lewis acid-catalyzed method with zinc bromide.

Deprotection Methods Overview

A summary of the most common methods for the deprotection of this compound is presented below. The selection of the optimal method depends on the desired reaction conditions, scale, and the presence of other sensitive functional groups in the molecule.

| Method | Reagents | Solvents | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |

| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 5 hours | >90% | Highly efficient and rapid. Requires careful handling of corrosive TFA. Potential for side reactions if other acid-sensitive groups are present. |

| Method B | 85% Aqueous Phosphoric Acid | Toluene | Room Temp. to 50 | 3 - 24 hours | High | Milder and more environmentally benign alternative to TFA.[1][2] Generally high yielding and chemoselective.[1][2] |

| Method C | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | 12 - 24 hours | Moderate to High | Lewis acid catalysis offers a milder alternative to strong Brønsted acids. The presence of the ketone may influence reaction efficiency.[3] |

Method A: Trifluoroacetic Acid (TFA) Mediated Deprotection

This is the most common and generally high-yielding method for the cleavage of tert-butyl esters.[4] The reaction proceeds via an acid-catalyzed elimination mechanism, forming the desired carboxylic acid and volatile isobutylene.[4]

Reaction Mechanism

The deprotection is initiated by the protonation of the ester's carbonyl oxygen by TFA, which facilitates the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and the carboxylic acid. The tert-butyl cation is then neutralized, primarily by forming isobutylene gas.[4]

Experimental Protocol

-

Dissolution: Dissolve this compound (1.0 eq.) in dichloromethane (DCM, approximately 0.1-0.5 M).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq.) to the stirred solution. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-5 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Purification: The crude 4-oxocyclohexanecarboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Quantitative Data

| Entry | TFA (eq.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 1 | 10 | DCM | Room Temp. | 5 | 96 | General procedure for peptoids.[5] |

| 2 | 1:1 (v/v) with DCM | DCM | Room Temp. | 2 | >95 | General protocol for simple t-butyl esters.[4] |

| 3 | Neat | - | Room Temp. | 0.5 - 2 | High | General protocol for simple t-butyl esters.[4] |

Method B: Aqueous Phosphoric Acid Deprotection

This method offers a milder and more environmentally friendly alternative to TFA for the deprotection of tert-butyl esters.[1][2] It has been shown to be highly selective for tert-butyl esters in the presence of other acid-sensitive groups.[1][2]

Experimental Protocol

-

Reaction Setup: To a solution of this compound (1.0 eq.) in toluene, add 85% aqueous phosphoric acid (5.0 eq.).

-

Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) for 3-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by recrystallization or chromatography.

Quantitative Data

| Entry | H₃PO₄ (eq.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 1 | 5 | Toluene | Room Temp. | 3-14 | High | General procedure for various substrates.[1] |

| 2 | 15 | - | - | - | - | Mentioned for a complex substrate.[6] |

Method C: Zinc Bromide Mediated Deprotection

Lewis acids such as zinc bromide provide another mild alternative for the cleavage of tert-butyl esters, which can be advantageous when other acid-sensitive functional groups are present.[7]

Experimental Protocol

-

Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add zinc bromide (ZnBr₂, 2.0-5.0 eq.) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Quantitative Data

| Entry | ZnBr₂ (eq.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 1 | 2-5 | DCM | Room Temp. | 12-24 | Moderate to High | General procedure for various substrates.[7] |

| 2 | 10 | DCM | Room Temp. | 24 | 36 (diacid) | For a substrate containing a ketone, inhibition was noted.[3] |

Note on Method C: The presence of a ketone moiety in the substrate may lead to catalyst inhibition, potentially resulting in lower yields or requiring a higher catalyst loading.[3]

Visualizing the Workflow and Chemical Transformation

General Deprotection Workflow

Caption: General experimental workflow for the deprotection of this compound.

Chemical Transformation

Caption: Chemical transformation from the protected ester to the final carboxylic acid.

Potential Side Reactions and Considerations

When deprotecting this compound, particularly under strong acidic conditions (Method A), the ketone functionality can potentially undergo side reactions. While generally stable, prolonged exposure to strong acids or high temperatures could lead to:

-

Enolization and subsequent reactions: The ketone can form an enol or enolate, which could participate in undesired reactions.

-

Aldol-type condensation: Under certain conditions, intermolecular condensation reactions could occur.

To mitigate these risks, it is advisable to use the mildest effective conditions and to monitor the reaction closely to avoid prolonged reaction times. The use of milder reagents like aqueous phosphoric acid (Method B) or Lewis acids (Method C) can often circumvent these issues.

Conclusion

The deprotection of this compound can be achieved efficiently using several methods. Trifluoroacetic acid offers a rapid and high-yielding approach, while aqueous phosphoric acid and zinc bromide provide milder alternatives with good chemoselectivity. The choice of method should be tailored to the specific requirements of the synthesis, taking into account factors such as scale, the presence of other functional groups, and environmental considerations. The provided protocols and data serve as a comprehensive guide for researchers to select and implement the most suitable deprotection strategy for their needs.

References

- 1. Mechanistic pathways in CF3COOH-mediated deacetalization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. tert-Butyl 4-oxocyclohexane-1-carboxylate | C11H18O3 | CID 14940589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl Esters [organic-chemistry.org]

Application Notes and Protocols for the Wittig Reaction of Tert-butyl 4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Wittig reaction of tert-butyl 4-oxocyclohexanecarboxylate, a key transformation for the synthesis of versatile intermediates in drug discovery and organic synthesis.

Introduction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1] This reaction involves the use of a phosphorus ylide (Wittig reagent) to convert a carbonyl group into a carbon-carbon double bond with high regioselectivity.[2][3] For sterically hindered ketones such as this compound, specific reaction conditions are required to achieve high yields of the desired product, tert-butyl 4-methylenecyclohexanecarboxylate. These conditions often involve the use of strong, non-nucleophilic bases to generate the reactive ylide.[4] The presence of the ester functional group is generally well-tolerated in Wittig reactions.[1]

Data Presentation

While specific data for the Wittig reaction of this compound is not extensively reported, the following table summarizes typical conditions and expected yields based on reactions with structurally similar, sterically hindered ketones.

| Entry | Ylide (Phosphonium Salt) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |

| 1 | Methyltriphenylphosphonium bromide | Potassium tert-butoxide | Diethyl Ether | Room Temp | 12-24 | 70-85 |

| 2 | Methyltriphenylphosphonium bromide | n-Butyllithium | THF | 0 to Room Temp | 8-16 | 65-80 |

| 3 | Methyltriphenylphosphonium iodide | Sodium hydride | DMSO | Room Temp | 24 | 60-75 |

Experimental Protocols

This section details the recommended protocols for the preparation of the Wittig reagent and the subsequent reaction with this compound.

Protocol 1: In situ Preparation of Methylenetriphenylphosphorane

This protocol describes the formation of the Wittig reagent immediately prior to its use in the reaction.

Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous diethyl ether (or THF)

-

Nitrogen or Argon gas for inert atmosphere

-

Schlenk flask or a flame-dried, two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe and needles

Procedure:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a nitrogen or argon inlet.

-

Add methyltriphenylphosphonium bromide (1.1 equivalents) to the flask.

-

Add anhydrous diethyl ether via syringe to the flask to create a suspension.

-

With vigorous stirring, slowly add potassium tert-butoxide (1.05 equivalents) to the suspension at room temperature.

-

The formation of the ylide is indicated by the development of a characteristic yellow-orange color.

-

Stir the resulting ylide suspension at room temperature for 1 hour before proceeding to the Wittig reaction.

Protocol 2: Wittig Reaction with this compound

This protocol details the reaction of the pre-formed ylide with the ketone.

Materials:

-

This compound

-

Freshly prepared methylenetriphenylphosphorane solution (from Protocol 1)

-

Anhydrous diethyl ether (or THF)

-

Saturated aqueous ammonium chloride solution

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To the freshly prepared ylide suspension from Protocol 1, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise via syringe at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 4-methylenecyclohexanecarboxylate.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of tert-butyl 4-methylenecyclohexanecarboxylate.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism of the Wittig reaction.

References

Application Notes and Protocols: Grignard Reaction with Tert-butyl 4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the Grignard reaction of tert-butyl 4-oxocyclohexanecarboxylate. This reaction is of significant interest in medicinal chemistry and drug development as it provides a straightforward route to synthesize 4-substituted-4-hydroxycyclohexanecarboxylates. These products serve as valuable intermediates for the synthesis of complex molecules with potential therapeutic applications, including but not limited to, antiviral, anticancer, and anti-inflammatory agents. The tert-butyl ester functionality in the starting material is relatively stable to Grignard reagents under controlled conditions, allowing for selective addition to the ketone. However, it can be readily hydrolyzed in subsequent steps to provide the corresponding carboxylic acid, offering a handle for further derivatization.

Reaction Overview